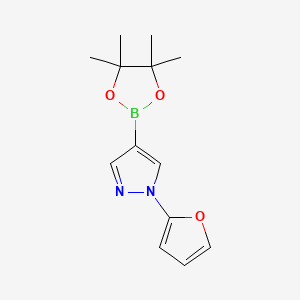
1-(Furan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Furan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a complex organic compound that features a furan ring, a pyrazole ring, and a boronate ester group
Métodos De Preparación
The synthesis of 1-(Furan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Furan Ring: The furan ring is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Boronate Ester Formation: The boronate ester group is introduced by reacting the pyrazole-furan intermediate with a boronic acid or boronate ester under suitable conditions.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and automated synthesis techniques.
Análisis De Reacciones Químicas
1-(Furan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The boronate ester group can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Hydrolysis: The boronate ester can be hydrolyzed to form the corresponding boronic acid.
Common reagents used in these reactions include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(Furan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals.
Industry: The compound can be used in the synthesis of materials with specific properties, such as polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 1-(Furan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole depends on its specific application. In cross-coupling reactions, the boronate ester group acts as a nucleophile, forming a new carbon-carbon bond with an electrophile. The furan and pyrazole rings can participate in various interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s reactivity and properties.
Comparación Con Compuestos Similares
Similar compounds to 1-(Furan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole include:
1-(Furan-2-yl)-4-(phenyl)-1H-pyrazole: This compound lacks the boronate ester group, making it less versatile in cross-coupling reactions.
1-(Thiophen-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: This compound features a thiophene ring instead of a furan ring, which can alter its electronic properties and reactivity.
1-(Furan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole: This compound has an imidazole ring instead of a pyrazole ring, which can affect its biological activity and chemical reactivity.
The uniqueness of this compound lies in its combination of a furan ring, a pyrazole ring, and a boronate ester group, which provides a versatile platform for various chemical transformations and applications.
Propiedades
Fórmula molecular |
C13H17BN2O3 |
|---|---|
Peso molecular |
260.10 g/mol |
Nombre IUPAC |
1-(furan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
InChI |
InChI=1S/C13H17BN2O3/c1-12(2)13(3,4)19-14(18-12)10-8-15-16(9-10)11-6-5-7-17-11/h5-9H,1-4H3 |
Clave InChI |
SWZDFRBXFFQFIG-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


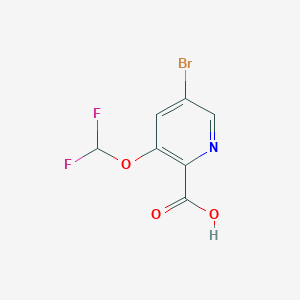
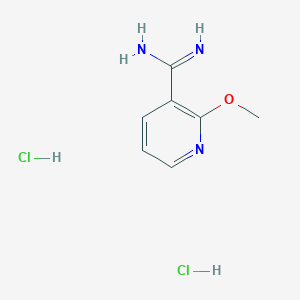


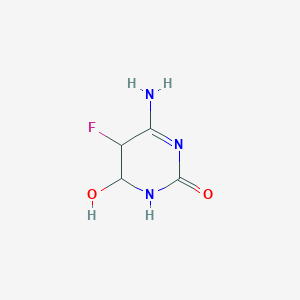
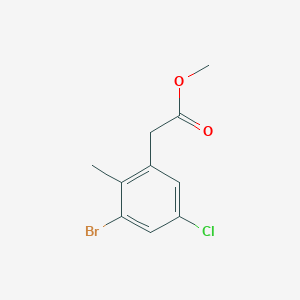
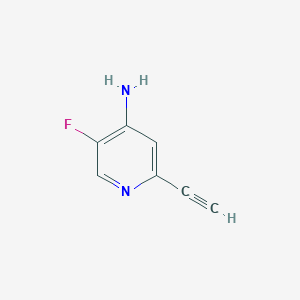

![9,10-Anthracenedione, 1,5-bis[(2-aminophenyl)thio]-](/img/structure/B15248366.png)


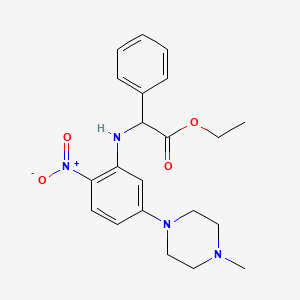
![n-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)acetamide](/img/structure/B15248382.png)
![[2,2'-Bithiophene]-5-carboxylic acid, 3',4-dihexyl-, phenylmethyl ester](/img/structure/B15248390.png)
